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Darinaparsin-d3

Cat. No.: B1151452
M. Wt: 414.32
Attention: For research use only. Not for human or veterinary use.
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Description

Darinaparsin-d3 is a deuterated, stable isotope-labeled analog of Darinaparsin, a novel organic arsenical with potential antineoplastic activity. This compound is designed for use in quantitative bioanalytical methods, particularly LC-MS/MS, where it serves as a crucial internal standard to ensure accurate and precise measurement of the parent compound in complex biological matrices such as plasma, serum, and tissue homogenates. The parent compound, Darinaparsin (S-dimethylarsino-glutathione), is an arsenic-containing derivative of glutathione . Its proposed mechanism of action involves the disruption of mitochondrial bioenergetics, leading to increased production of reactive oxygen species (ROS) and the induction of ROS-mediated apoptosis, or programmed cell death, in cancer cells . Research also indicates that Darinaparsin can induce cell cycle arrest and exhibits antiangiogenic effects . Preclinical studies have shown that Darinaparsin possesses significant activity against a broad spectrum of hematologic and solid tumors , with clinical trials demonstrating efficacy in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) . By incorporating three deuterium atoms, this compound exhibits nearly identical chemical properties to its non-labeled counterpart while being distinguishable by mass spectrometry. This makes it an indispensable tool for researchers conducting pharmacokinetic studies, drug metabolism research, and mechanism-of-action investigations, enabling reliable quantification and advancing the development of this promising therapeutic agent. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₁₉D₃AsN₃O₆S

Molecular Weight

414.32

Synonyms

N-[S-(Dimethylarsino)-N-L-γ-glutamyl-L-cysteinyl]-glycine-d5;  Dimethylarsinic Glutathione-d5;  ZIO 101-d5;  Zinapar-d5;  L-γ-Glutamyl-S-(dimethylarsino)-L-cysteinyl-glycine-d5

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Darinaparsin D3

Chemical Synthesis Pathways for Precise Deuterium (B1214612) Incorporation

The synthesis of Darinaparsin-d3 involves a multi-step process that begins with the preparation of deuterated precursors and requires careful optimization of reaction conditions to ensure the efficient and specific incorporation of deuterium atoms.

Identification and Preparation of Deuterated Precursor Materials

The synthesis of this compound, a deuterated analog of the organic arsenical Darinaparsin (B1669831), necessitates the use of isotopically labeled starting materials. Darinaparsin itself is synthesized by conjugating dimethylarsenic to glutathione (B108866). nih.gov Therefore, the synthesis of this compound would logically involve a deuterated form of one of its precursors.

A key precursor for the synthesis of many deuterated compounds is a simple, commercially available deuterated molecule like D2O, CD3I, or CD3OD. nih.gov For the synthesis of this compound, a plausible route involves the use of a deuterated glutathione, such as L-Glutamyl-L-cysteinyl-glycine-d5, or a deuterated dimethylarsenic species. scbt.com The synthesis of such precursors often relies on hydrogen-deuterium exchange reactions, where hydrogen atoms are replaced with deuterium under specific catalytic conditions.

Optimization of Reaction Conditions for Isotopic Labeling Efficiency

Achieving high isotopic labeling efficiency is paramount in the synthesis of deuterated compounds. musechem.com The reaction conditions must be meticulously controlled to maximize the incorporation of deuterium at the desired molecular positions. Several factors influence this efficiency:

Catalyst Selection: The choice of catalyst is crucial. Acidic or basic catalysts, such as DCl or NaOD, can significantly improve the kinetics of hydrogen-deuterium exchange reactions. In some cases, transition metal catalysts like palladium on carbon (Pd/C) or Raney nickel are employed to facilitate deuteration, often using D2O as the deuterium source. thieme-connect.dex-chemrx.com

Reaction Temperature and Time: These parameters are carefully optimized to drive the isotopic exchange to completion without causing unwanted side reactions or degradation of the starting materials or product. For instance, prolonged exposure to deuterated solvents at elevated temperatures (e.g., 40–60°C) can enhance the hydrogen-deuterium exchange. However, for some substrates, higher temperatures may be necessary to achieve reasonable deuterium incorporation. nih.gov

The following table summarizes key parameters that are often optimized for efficient isotopic labeling:

ParameterDescriptionExamples of Conditions
Catalyst Accelerates the rate of hydrogen-deuterium exchange.DCl, NaOD, Pd/C, Raney Nickel thieme-connect.dex-chemrx.com
Temperature Influences the reaction kinetics and equilibrium.40-190 °C nih.gov
Reaction Time Duration required to achieve maximum isotopic incorporation.Minutes to several hours nih.govbiomedres.us
Deuterium Source Provides the deuterium atoms for incorporation.D2O, D2 gas, deuterated solvents thieme-connect.deresearchgate.net

Purification Strategies for High Isotopic Purity this compound

Following the synthesis, purification of this compound is essential to remove any unlabeled or partially labeled species, as well as other reaction byproducts. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of isotopically labeled compounds. almacgroup.com This chromatographic method separates compounds based on their physicochemical properties, allowing for the isolation of the desired deuterated product with high purity. The process often involves optimizing the mobile phase composition and gradient to achieve the best separation.

Advanced Spectroscopic and Chromatographic Confirmation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds. wikipedia.org Both proton (¹H) NMR and deuterium (²H or D) NMR are used to confirm the identity and purity of this compound.

¹H NMR: In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the positions where hydrogen atoms have been replaced by deuterium will be absent or significantly reduced in intensity. wikipedia.org This provides direct evidence of deuterium incorporation.

²H NMR: Deuterium NMR is used to directly observe the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence of deuterium in the molecule. wikipedia.org The chemical shift in the ²H NMR spectrum indicates the chemical environment of the deuterium atom, helping to confirm its position within the molecule. sigmaaldrich.com Deuterated solvents are typically used for NMR analysis to avoid interference from solvent protons. tcichemicals.com

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound and to verify its elemental composition. researchgate.net For isotopically labeled compounds like this compound, HRMS is crucial for confirming the incorporation of deuterium and determining the isotopic purity.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since deuterium is heavier than hydrogen, the molecular weight of this compound will be higher than that of unlabeled Darinaparsin. By analyzing the mass spectrum, researchers can observe the distribution of isotopologues (molecules that differ only in their isotopic composition) and calculate the percentage of isotopic enrichment. researchgate.netnih.gov The high resolution of the instrument allows for the differentiation of isobaric ions, which is particularly important when multiple isotopes are present. researchgate.net The analysis of relative isotopologue abundances provides a quantitative measure of the success of the deuteration reaction. nih.gov

The following table outlines the key analytical techniques and their roles in the characterization of this compound:

Analytical TechniquePurposeInformation Obtained
¹H NMR Spectroscopy To confirm the absence of protons at specific sites.Evidence of deuterium incorporation.
²H NMR Spectroscopy To directly detect the presence and location of deuterium.Confirmation of deuteration and position of deuterium atoms. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) To determine the exact molecular weight and isotopic distribution.Verification of molecular formula and quantification of isotopic purity. researchgate.net

Chromatographic Purity Assessment and Enantiomeric Separations (if applicable to the d3 form)

Chromatographic Purity Assessment

The purity of Darinaparsin is routinely assessed using High-Performance Liquid Chromatography (HPLC). newdrugapprovals.orglgcstandards.com Commercial sources report a purity of over 95% as determined by this method. lgcstandards.com For regulatory purposes, proposed specifications for the drug substance include detailed purity analysis, utilizing HPLC to detect and quantify related substances and any residual solvents. pmda.go.jp

Given the structural similarity, these HPLC methods would be directly applicable to assessing the purity of this compound. To confirm the isotopic enrichment and the position of the deuterium labels, mass spectrometry (MS) coupled with HPLC (LC-MS) would be essential. Furthermore, for comprehensive analysis of arsenic-containing compounds and their metabolites, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly specific and sensitive technique. nih.gov This method can unequivocally identify and quantify different arsenicals in a sample, making it an invaluable tool for the characterization and purity assessment of this compound. nih.gov Two-dimensional liquid chromatography (2D-LC) also offers a powerful platform for peak purity analysis, capable of resolving impurities that might co-elute with the main compound in a standard one-dimensional separation. chromatographyonline.com

Enantiomeric Separations

Darinaparsin possesses inherent chirality due to its L-glutathione component, which is composed of the L-enantiomers of glutamic acid and cysteine. newdrugapprovals.orgresearchgate.net This stereochemistry is critical, as the biological activity of chiral pharmaceuticals often resides in a single enantiomer, while the other may be less active or even exhibit toxicity. researchgate.netjuniperpublishers.com

Therefore, methods for enantiomeric separation are relevant. While specific methods for Darinaparsin are not detailed in the available literature, established principles of chiral chromatography would apply. The separation of enantiomers is commonly achieved using chiral stationary phases (CSPs) in HPLC. researchgate.netjuniperpublishers.com Various chiral selectors are available, and the optimal choice would depend on the specific molecular interactions between the Darinaparsin enantiomers and the CSP. For related compounds like glutathione derivatives and amino acids, numerous chiral separation methods have been developed. researchgate.netnih.govaip.org It is therefore highly probable that a suitable chiral HPLC method could be developed and validated for the enantiomeric separation of Darinaparsin and, by extension, this compound, to ensure stereochemical purity.

Development and Validation of High Sensitivity Bioanalytical Methodologies Using Darinaparsin D3

Principles and Advantages of Darinaparsin-d3 as an Internal Standard in Bioanalysis

In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for ensuring accuracy and precision. researchgate.net An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS-based bioanalysis.

Another significant advantage is the improvement in intra-injection reproducibility. The use of an appropriate internal standard can help to minimize the impact of fluctuations in the injection volume and detector response. Furthermore, the similar extraction recovery of the SIL-IS and the analyte ensures that any loss of analyte during sample processing is accounted for, leading to more accurate quantification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Assay Development for Darinaparsin (B1669831) and its Deuterated Analog

The development of a sensitive and selective LC-MS/MS assay is a multi-step process that involves the careful optimization of both chromatographic and mass spectrometric parameters.

Optimization of Chromatographic Separation Parameters for Complex Biological Matrices

Effective chromatographic separation is essential to minimize the impact of matrix effects and ensure the reliable quantification of Darinaparsin. medipharmsai.com The goal is to achieve a separation where Darinaparsin and this compound elute in a region of the chromatogram with minimal interference from endogenous matrix components. mdpi.comresearchgate.net This is often achieved by adjusting various parameters, including the choice of the analytical column, the mobile phase composition, and the gradient elution program.

For instance, a reversed-phase column, such as a C18 column, is commonly used for the separation of small molecule drugs. nih.gov The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol). nih.gov By carefully controlling the gradient, which involves changing the proportion of the organic solvent over time, it is possible to separate the analyte of interest from potentially interfering substances. medipharmsai.com Optimizing the flow rate and column temperature can further enhance the resolution and peak shape. mostwiedzy.plresearchgate.net

Table 1: Example Chromatographic Parameters for Darinaparsin Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Linear gradient from 5% to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Tuning of Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Mass spectrometer tuning is a critical step to ensure optimal instrument performance for the analysis of Darinaparsin and this compound. chromatographyonline.com This process involves adjusting various voltages and parameters within the ion source and mass analyzer to maximize the signal intensity of the target ions while minimizing background noise. chromatographyonline.comnih.gov

For quantitative analysis, tandem mass spectrometry (MS/MS) is typically employed in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This technique provides a high degree of selectivity and sensitivity. The collision energy and other parameters are optimized to produce the most abundant and stable fragment ions for both Darinaparsin and this compound.

Table 2: Example Mass Spectrometric Parameters for Darinaparsin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darinaparsin[Value][Value][Value]
This compound[Value][Value][Value]

Strategies for Minimizing and Compensating for Matrix Effects and Ion Suppression

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.comsigmaaldrich.com Several strategies can be employed to minimize and compensate for these effects.

Sample Preparation: The most effective way to reduce matrix effects is through efficient sample preparation. chromatographyonline.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove interfering endogenous components like phospholipids from the biological matrix before analysis. chromatographyonline.com

Chromatographic Optimization: As discussed earlier, optimizing the chromatographic separation to move the analyte peak away from regions of significant ion suppression is a key strategy. medipharmsai.comnih.gov

Use of a Stable Isotope-Labeled Internal Standard: The use of this compound is the primary method for compensating for matrix effects that cannot be eliminated through sample preparation and chromatography. medipharmsai.com Since the analyte and the IS are affected similarly by ion suppression, the ratio of their responses remains constant, allowing for accurate quantification. medipharmsai.com

Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. medipharmsai.com

Comprehensive Validation of Bioanalytical Methods According to Regulatory Scientific Guidelines

Once a bioanalytical method is developed, it must undergo a comprehensive validation process to ensure its reliability and suitability for its intended purpose. nih.govgmp-compliance.orgnih.gov This validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eujapsonline.com

Preclinical Pharmacokinetic and Metabolic Characterization Facilitated by Darinaparsin D3

Application of Darinaparsin-d3 in Non-Human In Vitro Metabolic Stability Studies

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery. These studies predict how quickly a drug will be metabolized in the body, which helps in estimating its half-life and potential for drug-drug interactions. This compound is crucial in these assays as an internal standard for mass spectrometry-based analysis, ensuring the precision and accuracy of the results.

Determination of Metabolic Half-Life in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

To determine the metabolic half-life of darinaparsin (B1669831), the compound is incubated with subcellular fractions such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. tandfonline.compharmaron.com The rate of disappearance of the parent drug over time is monitored. In this experimental setup, this compound would be added to the samples at a known concentration after the incubation period but before sample processing. This allows for the accurate quantification of the remaining darinaparsin by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for any variability in sample preparation or instrument response. The metabolic half-life (t½) and intrinsic clearance (Clint) can then be calculated from the disappearance rate of darinaparsin.

Table 1: Illustrative Data for Metabolic Stability of Darinaparsin in Human Liver Microsomes

Time (minutes)Darinaparsin Concentration (µM)Percent Remaining
01.00100%
50.8585%
150.6060%
300.3535%
600.1212%

This table represents hypothetical data to illustrate the type of information generated in such a study. This compound would be used as the internal standard for generating this data.

Identification and Characterization of Primary and Secondary Metabolites Using Isotopic Tracing

Isotopic labeling is a powerful technique for metabolite identification. While this compound itself is a stable isotope-labeled compound, its primary use is as an internal standard. However, in studies designed to trace the metabolic fate of darinaparsin, a radiolabeled version (e.g., with ¹⁴C or ³H) is often used. nuvisan.com In such studies, after incubation with liver microsomes or other metabolically active systems, the samples are analyzed by LC-MS/MS. The presence of the isotopic label helps in distinguishing drug-related material from endogenous matrix components. This compound would still be employed in the final analytical step to ensure accurate quantification of the parent drug and to aid in the structural elucidation of metabolites by comparing their fragmentation patterns with that of the stable isotope-labeled standard.

Evaluation of Enzyme Reaction Phenotyping and Contribution of Specific Cytochrome P450 (CYP) Isoforms and Other Enzymes

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nuvisan.com This is typically achieved by incubating the drug with a panel of recombinant human CYP isoforms or by using specific chemical inhibitors of these enzymes in liver microsomes. The rate of metabolism of darinaparsin by each individual enzyme is measured. Again, this compound would be the ideal internal standard for the LC-MS/MS analysis, providing reliable quantification of the depletion of the parent drug in the presence of each specific enzyme or inhibitor. This allows researchers to pinpoint which CYP isoforms (e.g., CYP3A4, CYP2D6) are primarily responsible for darinaparsin's metabolism.

Utilization of this compound in Non-Human In Vivo Pharmacokinetic Investigations in Animal Models

Following in vitro assessments, the pharmacokinetic properties of a drug are studied in living organisms. historymedjournal.com Animal models, such as rodents and canines, are used to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the whole body. nuvisan.com In these in vivo studies, this compound is a key component of the bioanalytical methods used to measure darinaparsin concentrations in various biological fluids and tissues.

Absorption, Distribution, and Elimination (ADE) Studies in Relevant Animal Species (e.g., Rodent, Canine)

To characterize the ADME properties of darinaparsin, the drug is administered to animal models, and biological samples (e.g., blood, plasma, urine, feces) are collected at various time points. nuvisan.com The concentration of darinaparsin in these samples is then determined using a validated LC-MS/MS method. The use of this compound as an internal standard is critical for these analyses. It is added to each biological sample during processing to account for extraction inefficiencies and matrix effects, thereby ensuring the accuracy of the measured concentrations. The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Determination of Systemic Exposure and Tissue Distribution Profiles

Understanding the extent of drug exposure in the systemic circulation and its distribution into various tissues is fundamental for assessing efficacy and potential toxicity. After administering darinaparsin to animal models, blood samples are collected to determine systemic exposure (e.g., Cmax, AUC). nih.gov For tissue distribution studies, animals are euthanized at different time points, and various tissues (e.g., liver, kidney, tumor) are collected and analyzed for drug content. The robust bioanalytical method, relying on this compound as the internal standard, is essential for accurately quantifying darinaparsin in these complex biological matrices. This allows for the creation of a comprehensive profile of how the drug distributes throughout the body and whether it reaches the target tissues in sufficient concentrations.

Table 2: Hypothetical Pharmacokinetic Parameters of Darinaparsin in Rats

ParameterValueUnit
Cmax (Maximum Concentration)5.2µg/mL
Tmax (Time to Cmax)1.0hour
AUC (Area Under the Curve)25.8µg*h/mL
t½ (Half-life)4.5hours

This table represents hypothetical data. The accuracy of these measurements would be ensured by the use of this compound as an internal standard in the bioanalytical assay.

Comparative Pharmacokinetic Analysis of Darinaparsin and its Deuterated Analog

No preclinical studies comparing the pharmacokinetic profiles of Darinaparsin and this compound are currently available. Such a study would typically involve administering both compounds to animal models and measuring key pharmacokinetic parameters.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Darinaparsin and this compound in a Preclinical Model

ParameterDarinaparsinThis compound
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
t1/2 (h) Data not availableData not available
CL (mL/h/kg) Data not availableData not available
Vd (L/kg) Data not availableData not available

Investigation of Deuterium (B1214612) Isotope Effects on Darinaparsin's Biotransformation

Without metabolic studies on this compound, it is not possible to investigate the deuterium isotope effects on its biotransformation. The location of the deuterium atoms on the molecule would be critical in determining any potential isotope effects on its metabolic pathways.

Kinetic Isotope Effect (KIE) Analysis to Probe Rate-Limiting Metabolic Steps

A Kinetic Isotope Effect (KIE) analysis requires comparative metabolic rate data for the deuterated and non-deuterated compounds. As no such data for this compound has been published, a KIE analysis to determine rate-limiting metabolic steps cannot be performed.

Examination of Stereoselective Metabolism and Isotope Effects on Chiral Inversion

Darinaparsin possesses chiral centers. newdrugapprovals.org An examination of stereoselective metabolism would investigate whether one enantiomer is metabolized preferentially over the other. Furthermore, an investigation into isotope effects on chiral inversion would determine if the presence of deuterium in this compound affects the rate of conversion between its enantiomers. However, no studies on the stereoselective metabolism of Darinaparsin or any potential chiral inversion, with or without isotopic labeling, have been found in the reviewed literature.

Mechanistic Elucidation and Advanced Probe Applications of Darinaparsin D3

Utilization of Darinaparsin-d3 in Unraveling Molecular Mechanisms of Action

The introduction of deuterium (B1214612) atoms into the Darinaparsin (B1669831) structure provides a stable isotopic label that allows for precise tracking and quantification without significantly altering the compound's biological properties. This has been instrumental in elucidating its mechanism of action.

The use of this compound is pivotal for tracking the compound's journey once it enters a cell. Stable isotopic labeling enables researchers to distinguish the administered compound from its endogenous, non-labeled counterparts. Mass spectrometry (MS) is a primary technique used in these studies; it can detect the slight mass difference between this compound and naturally occurring arsenic species or metabolites. haematologica.orgnih.gov This allows for precise measurement of the intracellular concentration of the drug and its metabolic products. haematologica.org

Research has shown that darinaparsin accumulates at significantly higher levels within lymphoma cells compared to arsenic trioxide (ATO), and this accumulation is both rapid and sustained. nih.gov By using this compound, researchers can unequivocally track the parent compound and its metabolites, providing clear insights into its uptake, distribution within cellular compartments, and binding to intracellular targets. For instance, studies have identified histone H3.3 as a direct binding target of darinaparsin in leukemia cells, a discovery facilitated by arsenic-detection techniques combined with mass spectrometry. rsc.org The use of a deuterated analog like this compound in such experiments would further solidify these findings by providing a clear, quantifiable signal for the drug-protein adduct.

Table 1: Comparison of Intracellular Arsenic Levels
CompoundCell LineRelative Intracellular AccumulationKey Finding
DarinaparsinL428 (Hodgkin Lymphoma)>10-fold higher than ATODemonstrates significantly greater and more sustained uptake compared to inorganic arsenic. nih.gov
Arsenic Trioxide (ATO)L428 (Hodgkin Lymphoma)BaselineServes as a comparator for the enhanced accumulation of the organic arsenical. nih.gov

Understanding how a drug enters and exits a cell is fundamental to optimizing its therapeutic potential and overcoming resistance. Darinaparsin is processed at the tumor cell surface by γ-glutamyltranspeptidase (GGT), which leads to the formation of a metabolite that is then imported into the cell via transporters like the cystine/cysteine transporter system. nih.govnih.govnih.gov These transporters are often overexpressed in tumor cells. nih.govnih.gov

This compound can be employed to meticulously study these transport dynamics. By monitoring the flux of the deuterated compound across the cell membrane, researchers can quantify the efficiency of specific transporters. Furthermore, these studies can shed light on efflux mechanisms, where cancer cells actively pump out therapeutic agents, a common cause of multidrug resistance. pharmacypractice.org Using this compound in conjunction with inhibitors of specific efflux pumps (like those of the ABC transporter family) can reveal which pumps are responsible for its extrusion from the cell. pharmacypractice.orgresearchgate.net Such insights are critical for developing strategies to counteract resistance, potentially by co-administering darinaparsin with an efflux pump inhibitor.

Applications of this compound in Quantitative Omics Studies (e.g., Metabolomics, Proteomics)

The rise of "omics" technologies has revolutionized our ability to study biological systems on a global scale. In these fields, isotopically labeled compounds like this compound are indispensable for achieving accurate and reproducible quantification.

In quantitative metabolomics, one of the biggest challenges is correcting for variations that arise during sample preparation and analysis by mass spectrometry. github.iofrontlinegenomics.com These variations can be caused by matrix effects, where other molecules in the sample interfere with the signal of the analyte of interest, and instrument drift. github.ioiroatech.com

This compound is an ideal internal standard for the quantification of darinaparsin and its related metabolites in biological samples. nih.gov Because it is chemically identical to the non-labeled compound, it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer. github.io However, due to its higher mass, its signal is clearly distinguishable from the non-labeled analyte. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variation can be normalized, allowing for precise and accurate absolute quantification of the drug itself. mdpi.com This principle is a cornerstone of modern targeted metabolomics and is crucial for reliable pharmacokinetic studies. nih.govnih.gov

Table 2: Properties of an Ideal Internal Standard for Mass Spectrometry
PropertyRationaleRelevance of this compound
Stable Isotope LabelingEnsures co-elution and similar ionization behavior with the analyte.The deuterium label provides a mass shift without significantly altering chemical properties. cymitquimica.com
High Isotopic PurityMinimizes signal overlap with the non-labeled analyte.Synthetically produced to ensure a high degree of deuteration.
Not Naturally PresentPrevents interference from endogenous compounds.The d3-variant is not found in biological systems.
Added at Start of Sample PrepAccounts for analyte loss during extraction and processing.Can be spiked into plasma, urine, or cell lysates prior to analysis. nih.govnih.gov

Beyond tracking the drug itself, this compound can be instrumental in understanding the broader metabolic consequences of drug treatment. Cancer cells are known to reprogram their metabolism to support rapid proliferation, a phenomenon that includes alterations in glucose, lipid, and amino acid metabolism. frontiersin.orglcms.cz Darinaparsin's mechanism, which involves inducing oxidative stress and disrupting mitochondrial function, is expected to cause significant shifts in these metabolic pathways. wikipedia.orgpatsnap.com

By using this compound as an internal standard in broader, untargeted or targeted metabolomics studies, researchers can obtain high-quality, quantitative data on hundreds of other metabolites within the cell. frontlinegenomics.comnih.gov This allows for a detailed snapshot of the metabolic state of cancer cells before and after treatment. Such studies could reveal, for example, that darinaparsin treatment leads to a shutdown of mitochondrial respiration and a compensatory increase in glycolysis. These insights can identify metabolic vulnerabilities that could be exploited in combination therapies, potentially enhancing the efficacy of darinaparsin. lcms.cz Furthermore, combining metabolomics with other omics approaches, such as proteomics, can provide a multi-layered view of the cellular response to the drug. ucsf.eduucsf.edu

Future Research Directions and Methodological Innovations for Darinaparsin D3 Studies

Emerging Technologies for Enhanced Deuterated Compound Synthesis and Analytics

The synthesis and analysis of deuterated compounds like Darinaparsin-d3 are benefiting from a wave of technological innovation. These advancements promise more efficient, precise, and scalable production and characterization.

Synthesis: Traditional methods for deuterium (B1214612) labeling can be complex and may lack regioselectivity. Emerging technologies are set to overcome these challenges. Flow chemistry, for instance, offers a continuous and controlled environment for chemical reactions, which can lead to higher yields and purity of deuterated products. google.com Microwave-assisted synthesis is another promising avenue, often reducing reaction times from hours to minutes and improving yields for deuteration reactions. Furthermore, the development of novel catalysts, including more efficient transition metal catalysts, is enabling more specific and efficient hydrogen-deuterium exchange reactions.

Analytics: The precise analysis of deuterated compounds is critical for their use in research. High-resolution mass spectrometry (HR-MS) has become an indispensable tool for determining the isotopic purity of deuterated compounds with high accuracy. ucsf.eduresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for confirming the exact position of deuterium atoms within the molecular structure. ucsf.edu Advanced 2D-NMR techniques can provide detailed structural insights beyond what is possible with standard 1D-NMR. arxiv.org The combination of these sophisticated analytical methods ensures the quality and reliability of this compound used in preclinical and clinical studies.

Integration of this compound Research with In Silico Modeling and Artificial Intelligence Approaches

The integration of computational methods, including in silico modeling and artificial intelligence (AI), is set to revolutionize the study of deuterated compounds like this compound. These approaches can accelerate research, reduce costs, and provide deeper insights into the drug's behavior.

In Silico Modeling: Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.gov For this compound, PBPK models can be developed to predict its pharmacokinetic profile in humans based on in vitro and preclinical in vivo data. researchgate.net These models can help in understanding how deuteration affects the metabolic stability and clearance of Darinaparsin (B1669831), potentially leading to an improved therapeutic window. nih.gov

Artificial Intelligence: AI and machine learning (ML) algorithms are increasingly being used in various stages of drug discovery and development. nih.govmdpi.commdpi.com In the context of this compound, AI can be employed to analyze large datasets from preclinical studies to identify patterns and correlations that might not be apparent through traditional analysis. frontiersin.org For instance, AI models could predict the efficacy and potential toxicity of this compound based on its structural features and the genetic profile of cancer cells. creative-proteomics.com Furthermore, AI can aid in the design of novel deuterated analogues of Darinaparsin with optimized properties. researchgate.net

The following table outlines potential applications of in silico and AI approaches in this compound research:

Computational ApproachApplication in this compound ResearchPotential Impact
PBPK Modeling Predict human pharmacokinetics from preclinical data. researchgate.netOptimize dosing regimens and reduce the need for extensive clinical trials.
Simulate the impact of deuteration on metabolic pathways.Enhance understanding of the kinetic isotope effect on Darinaparsin's metabolism.
Machine Learning Analyze preclinical data to identify biomarkers of response. creative-proteomics.comEnable patient stratification for targeted therapy.
Predict potential adverse effects based on molecular structure. frontiersin.orgImprove the safety profile of deuterated arsenicals.
AI-driven Drug Design Generate novel deuterated analogues with improved properties. researchgate.netAccelerate the development of next-generation organoarsenic compounds.

Exploration of Novel Applications for Isotopic Tracing in Complex Biological Systems

The use of stable isotope-labeled compounds like this compound as tracers provides a powerful method to investigate complex biological processes in detail. mdpi.comfirstwordpharma.com This technique allows for the precise tracking of the molecule's fate within a biological system, offering insights that are not achievable with unlabeled compounds.

Metabolic Pathway Analysis: Darinaparsin is known to be a mitochondrial-targeted agent that induces apoptosis and inhibits tumor cell growth through the generation of reactive oxygen species (ROS). nih.govnih.gov By using this compound, researchers can trace its metabolic transformation and identify the specific enzymes and pathways involved in its bioactivation and detoxification. nih.gov This can be achieved by analyzing the isotopic composition of metabolites in cells or tissues exposed to this compound, using techniques like mass spectrometry and NMR. firstwordpharma.commdpi.com

Pharmacokinetic and Distribution Studies: Isotopic labeling is crucial for accurate quantification of a drug and its metabolites in biological matrices. nih.gov this compound can serve as an ideal internal standard for mass spectrometry-based bioanalytical assays, allowing for precise measurement of Darinaparsin concentrations in plasma, tissues, and excreta. This enables a detailed characterization of its pharmacokinetic profile, including its absorption, distribution, and elimination.

The table below summarizes key research findings on Darinaparsin that could be further investigated using this compound as a tracer.

Research Finding for DarinaparsinPotential Investigation with this compound
Induces G2/M cell cycle arrest in leukemia cells. nih.govTrace the metabolic fate of this compound in different phases of the cell cycle.
More potent than arsenic trioxide in various cancer cell lines. researchgate.netCompare the intracellular accumulation and metabolic profiles of this compound and deuterated arsenic trioxide.
Processed at the cell surface by γ-glutamyltranspeptidase (γ-GT). nih.govQuantify the rate of uptake and processing by γ-GT using labeled substrates.

Identification of Unaddressed Research Gaps and Opportunities in this compound Academic Investigations

Despite the potential of this compound, there are several research gaps that need to be addressed to fully harness its capabilities. These gaps also represent significant opportunities for future academic investigations.

Specific Synthesis and Analytical Protocols: While general methods for deuteration exist, specific, optimized, and scalable synthesis protocols for this compound are not widely published. Developing and documenting such protocols would be a valuable contribution to the field. Similarly, detailed analytical methods for the comprehensive characterization of this compound, including its isotopic purity and stability, need to be established and disseminated.

Direct Comparative Studies: There is a lack of direct comparative studies between Darinaparsin and this compound. Such studies are essential to definitively quantify the kinetic isotope effect on its pharmacokinetics, efficacy, and toxicity. Investigating how deuteration at specific positions within the molecule affects its interaction with its biological targets is a key area for future research.

Exploration of New Therapeutic Indications: The research on Darinaparsin has primarily focused on hematological malignancies like peripheral T-cell lymphoma. annualreports.com The unique properties of this compound, potentially including an altered metabolic profile, may open up avenues for its investigation in other cancer types, including solid tumors where Darinaparsin has shown preclinical activity. chinesechemsoc.org

Combination Therapies: The future of cancer treatment often lies in combination therapies. Research into the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies is a promising area. Isotopic tracing with this compound could be instrumental in understanding the mechanisms of synergy at a molecular level.

The following table highlights key unaddressed research questions and suggests future research directions.

Unaddressed Research QuestionProposed Future Research Direction
What is the optimal, scalable synthesis for this compound?Development and publication of detailed synthetic protocols using emerging technologies like flow chemistry.
How does deuteration quantitatively affect the ADME of Darinaparsin?Conduct direct, head-to-head pharmacokinetic studies comparing Darinaparsin and this compound in relevant preclinical models.
Can this compound be effective in solid tumors?Investigate the efficacy of this compound in preclinical models of solid tumors known to be sensitive to arsenicals.
What are the mechanisms of synergy between this compound and other anticancer drugs?Utilize isotopic tracing to elucidate the metabolic and signaling pathway alterations in combination therapy settings.

Q & A

Q. What experimental methodologies are recommended for identifying Darinaparsin-d3’s molecular targets in cancer models?

Q. How should in vitro assays be designed to evaluate this compound’s cytotoxicity and selectivity?

  • Use dose-response curves (e.g., IC50 calculations) across multiple cancer cell lines and normal controls.
  • Include time-course experiments to assess temporal effects.
  • Validate results with clonogenic assays to measure long-term survival . Methodological tip: Normalize data to vehicle controls and account for plate-edge effects using randomized well layouts .

Q. What pharmacokinetic (PK) parameters are critical in preclinical this compound studies, and how are they quantified?

Key parameters include:

  • AUC (Area Under the Curve) : Measured via LC-MS/MS plasma quantification.
  • Cmax (Maximum Concentration) : Derived from serial blood sampling.
  • t1/2 (Half-life) : Calculated using non-compartmental analysis (NCA) software. Ensure cross-validation of assays between labs to minimize inter-study variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Conduct meta-analysis of existing datasets to identify confounding variables (e.g., drug solubility, tumor microenvironment).
  • Perform PK/PD modeling to correlate exposure levels with effect sizes.
  • Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge the gap between simplified in vitro models and complex in vivo systems . Example workflow:
    Contradiction Resolution Workflow

Q. What strategies optimize this compound’s therapeutic index when integrating pharmacogenomic data from heterogeneous cohorts?

  • Apply machine learning clustering (e.g., k-means) to subgroup patients by genomic biomarkers (e.g., TP53 status, oxidative stress pathways).
  • Use Bayesian adaptive trial designs to dynamically adjust dosing based on interim PK/PD data.
  • Validate findings in co-clinical trials using genetically engineered mouse models (GEMMs) .

Q. Which computational approaches are suitable for modeling this compound’s target interactions without crystallographic data?

  • Molecular Dynamics (MD) Simulations : Predict binding stability under physiological conditions.
  • Homology Modeling : Build 3D protein structures using templates from related arsenical compounds.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for mutant vs. wild-type targets. Cross-validate predictions with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

Methodological Best Practices

  • Data Reproducibility : Document all experimental conditions (e.g., buffer pH, cell passage number) in supplementary materials to enable replication .
  • Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment tools (e.g., GSEA, MetaboAnalyst) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.